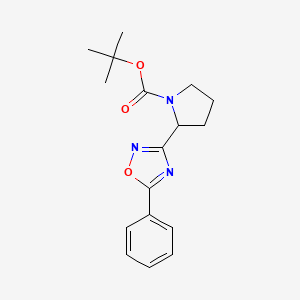

Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

説明

Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and protected by a tert-butyl carbamate group. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry for drug discovery . The tert-butyl carbamate (Boc) group serves as a protective agent for the pyrrolidine nitrogen, enhancing solubility and stability during synthetic processes.

特性

IUPAC Name |

tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)14-18-15(23-19-14)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLCYIMJCQQDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).

Introduction of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative under appropriate conditions to form the desired product.

Addition of the tert-butyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.

化学反応の分析

Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

科学的研究の応用

Scientific Research Applications

Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.

Biology

- Biological Activity : It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to understand its mechanisms of action.

Medicine

- Drug Discovery : The compound is explored as a lead candidate for the development of new therapeutic agents due to its promising biological activities.

Industry

- Material Development : In industrial applications, it is utilized in creating new materials such as polymers and coatings due to its unique chemical properties.

Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting potential as an anticancer agent.

Antimicrobial Properties

Another research focused on evaluating the antimicrobial properties of this compound against common pathogens. The findings demonstrated effective inhibition of bacterial growth, highlighting its potential use in developing antimicrobial agents.

作用機序

The mechanism of action of tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenyl group and pyrrolidine ring contribute to the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied, and ongoing research aims to elucidate these mechanisms in greater detail.

類似化合物との比較

(a) Tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

- Core Structure : While the target compound has a pyrrolidine-oxadiazole core, this analog features a bicyclo[2.2.2]octane system fused with a pyrrolo[2,3-b]pyridine ring .

- Functional Groups: Both compounds utilize the tert-butyl carbamate group for nitrogen protection.

- Synthetic Routes: The patent compound employs n-BuLi for lithiation and LiAlH4 for reduction, methods common in organometallic synthesis. In contrast, the target compound’s oxadiazole ring likely requires cyclization of amidoxime precursors, a standard route for 1,2,4-oxadiazoles .

(b) Tert-butyl-protected pyrrolidine derivatives

- Pyrrolidine vs.

- Oxadiazole vs. Triazole : Substituting 1,2,4-oxadiazole with 1,2,3-triazole (e.g., in click chemistry-derived compounds) alters electronic properties and hydrogen-bonding capacity, affecting bioavailability and metabolic stability.

Physicochemical and Pharmacokinetic Properties

The target compound’s lower molecular weight and moderate LogP suggest improved aqueous solubility compared to the patent compound, which is heavily functionalized with TIPS and bicyclo groups. However, its oxadiazole ring may confer greater metabolic stability than triazole-containing analogs.

Crystallographic and Computational Insights

For example:

- Bond Lengths : The C–O bond in the oxadiazole ring is typically ~1.36 Å, shorter than C–N bonds in triazoles (~1.33 Å), influencing electronic density and reactivity.

- Torsional Angles : The tert-butyl group imposes a specific dihedral angle on the pyrrolidine ring, affecting conformational preferences in binding interactions.

生物活性

Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a compound belonging to the oxadiazole derivative family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Chemical Structure

The molecular formula of this compound is C17H21N3O3, with a molecular weight of 315.37 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved by reacting an amidoxime with an organic nitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).

- Introduction of the Pyrrolidine Ring : The oxadiazole intermediate is reacted with a suitable pyrrolidine derivative under controlled conditions.

- Addition of the Tert-butyl Group : The tert-butyl group is introduced to enhance the compound's solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against a range of bacterial and fungal strains.

Anticancer Properties

Recent investigations into oxadiazole derivatives indicate their potential as anticancer agents. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction through pathways involving p53 activation and caspase cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 2.41 | Caspase activation |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation processes.

The biological activity of this compound can be attributed to its structural components:

- Oxadiazole Ring : Known for interacting with various enzymes and receptors, potentially inhibiting their activity.

- Pyrrolidine Ring : Contributes to the binding affinity and selectivity for biological targets.

- Phenyl Group : Enhances hydrophobic interactions with target proteins.

Case Studies and Research Findings

A comprehensive review on novel oxadiazole derivatives indicates that modifications to the oxadiazole core can lead to enhanced biological potency. For example, compounds derived from this structure have shown promise in drug discovery for targeting specific cancer pathways .

Example Study

In one study, derivatives were tested against human leukemia cell lines (CEM-C7) and showed improved cytotoxicity compared to standard treatments like doxorubicin. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves a mixed anhydride method for coupling reactions. For example, a carboxylate intermediate is activated using isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by reaction with hydroxylamine derivatives to form the oxadiazole ring. Purification is achieved via flash chromatography (25 g silica column, 0–100% EtOAc/hexane gradient), yielding the product in ~59% yield . Key steps include monitoring reaction progress via LC-MS and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of activating agents).

Q. Which spectroscopic techniques are employed for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-protection integrity. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₃O₃: 328.1656, observed 328.1658).

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (oxadiazole ring) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when forming the 1,2,4-oxadiazole ring?

Yield optimization requires precise control of reaction parameters:

Advanced strategies include using microwave-assisted cyclization or catalytic additives (e.g., DMAP) to accelerate ring closure .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR or HRMS adducts) are addressed by:

- Cross-validation : Combining NMR, IR, and HRMS to confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguous stereochemistry or regiochemistry .

- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify nitrogen/oxygen positions in the oxadiazole ring .

Q. How is X-ray crystallography applied to determine the compound’s structure?

- Crystal Growth : Slow evaporation from EtOAc/hexane yields diffraction-quality crystals.

- Data Collection : High-resolution (<1.0 Å) data collected at 100 K (e.g., using a Rigaku XtaLAB diffractometer).

- Refinement : SHELXL refines thermal parameters and validates bond lengths/angles (mean σ(C–C) = 0.003 Å) .

- Validation : R-factor <0.05 and wR₂ <0.15 ensure accuracy .

Q. How does molecular docking predict interactions between this compound and biological targets?

- Target Selection : The oxadiazole scaffold mimics peptide bonds, making it relevant for kinase inhibitors (e.g., TrkA in PDB 4PMS) .

- Protocol :

Prepare the ligand (AMBER force field) and receptor (PDB structure).

Dock using AutoDock Vina (grid size: 20 ų).

Validate poses via MD simulations (GROMACS, 100 ns).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。